molecular formula C18H16ClFN2O2 B5564118 1-(3-chlorophenyl)-4-(4-fluoro-3-methylbenzoyl)-2-piperazinone

1-(3-chlorophenyl)-4-(4-fluoro-3-methylbenzoyl)-2-piperazinone

Cat. No. B5564118
M. Wt: 346.8 g/mol
InChI Key: OTEUZUZTAUXZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-(4-fluoro-3-methylbenzoyl)-2-piperazinone, also known as TAK-063, is a novel compound that has been developed as a potential treatment for schizophrenia and other psychiatric disorders. TAK-063 belongs to a class of drugs known as atypical antipsychotics, which are designed to target specific receptors in the brain that are involved in the regulation of mood and behavior.

Scientific Research Applications

Molecular Structures and Intermolecular Interactions

Research on closely related piperazine compounds, including those with chlorobenzoyl and fluorobenzoyl groups, demonstrates their adoption of similar molecular conformations. However, differences in intermolecular interactions have been observed, where certain molecules are linked by hydrogen bonds into a three-dimensional structure, while others lack these hydrogen bonds, highlighting the subtle interplay between molecular structure and interaction forces in these compounds (Mahesha et al., 2019).

Gas-Phase Rearrangements in Mass Spectrometry

A study on a compound structurally similar to 1-(3-chlorophenyl)-4-(4-fluoro-3-methylbenzoyl)-2-piperazinone revealed that it undergoes complex gas-phase rearrangements upon collision-induced dissociation in electrospray ionization mass spectrometry. This process includes a novel two-step rearrangement, indicating the significant role of its unique structure in these reactions (Qin, 2001).

Synthesis and Characterization

The synthesis and characterization of related piperazine compounds have been explored, providing insights into their chemical properties and potential applications. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction, with further studies on its crystal structure and biological activities, such as antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Antimicrobial Activities

Research into novel triazole derivatives, including those with piperazine components, has shown that some compounds possess good or moderate antimicrobial activities against various microorganisms. This suggests potential applications of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Biological Activities and Receptor Antagonism

Another area of research focuses on the synthesis of compounds with potential biological activities, including acting as receptor antagonists. Studies have synthesized and evaluated the pharmacology of conformationally constrained butyrophenones as antagonists at serotonin receptors, useful for understanding the role of these receptors in various pathologies (Brea et al., 2002).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-fluoro-3-methylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c1-12-9-13(5-6-16(12)20)18(24)21-7-8-22(17(23)11-21)15-4-2-3-14(19)10-15/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEUZUZTAUXZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.